molecular formula C13H12N2O3S B2736087 3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone CAS No. 93523-11-6

3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone

Cat. No.: B2736087
CAS No.: 93523-11-6
M. Wt: 276.31
InChI Key: LECXGQWDIZYPGB-UHFFFAOYSA-N
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Description

3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone is a useful research compound. Its molecular formula is C13H12N2O3S and its molecular weight is 276.31. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Catalysis

The asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, using microbial reductases, showcases the potential of enzymes in producing high-value chiral molecules. These methodologies could be applied to the synthesis of compounds related to "3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone," potentially offering routes to novel pharmaceuticals or materials (Choi et al., 2010).

Heterocyclic Chemistry

Research on the synthesis and reactions of heterocyclic compounds, including thienopyridines and pyridine derivatives, highlights the importance of these moieties in developing pharmaceuticals and agrochemicals. Techniques used in these studies could inform the synthesis and functionalization of "this compound" related compounds for various applications (Krauze et al., 1981).

Nitroarene Reduction

The ruthenium-catalyzed reductive cyclization of nitroarenes with amino alcohols to form quinolines demonstrates a valuable pathway for constructing complex heterocyclic structures. This approach could potentially be applied to the transformation of nitro-containing precursors similar to "this compound" into novel heterocyclic frameworks (Cho et al., 2002).

Electrocatalysis and Sensor Development

The study of azanone (HNO) production from the reaction of NO with thiols and its detection highlights the intersection of chemistry and biology, where understanding the reactivity and detection of reactive nitrogen species can lead to advancements in biochemical sensing and therapeutic development. Such methodologies might offer insights into the reactivity of nitro compounds and their detection in complex biological matrices (Suarez et al., 2017).

Properties

IUPAC Name

3-(3-nitroanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-12(13-5-2-8-19-13)6-7-14-10-3-1-4-11(9-10)15(17)18/h1-5,8-9,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECXGQWDIZYPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93523-11-6
Record name 3-(3-NITROANILINO)-1-(2-THIENYL)-1-PROPANONE
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